3-(4-Vinylphenoxy)pyridine
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Overview
Description
3-(4-Vinylphenoxy)pyridine is an organic compound that features a pyridine ring substituted with a vinylphenoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Vinylphenoxy)pyridine typically involves the reaction of 4-vinylphenol with 3-chloropyridine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-vinylphenol attacks the chlorinated pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Vinylphenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can participate in addition reactions, such as hydroboration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Hydroboration can be carried out using borane (BH3) in tetrahydrofuran (THF), followed by oxidation with hydrogen peroxide (H2O2).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Piperidine derivatives.
Substitution: Boronates and halogenated derivatives
Scientific Research Applications
3-(4-Vinylphenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique electronic and optical properties.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its ability to form cross-linked networks
Mechanism of Action
The mechanism of action of 3-(4-Vinylphenoxy)pyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its pyridine ring and vinyl group. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
4-Vinylpyridine: Similar to 3-(4-Vinylphenoxy)pyridine but lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
3-Phenoxypyridine: Lacks the vinyl group, which reduces its potential for polymerization and other addition reactions.
4-Phenoxypyridine: Similar to 3-Phenoxypyridine but with the phenoxy group at the 4-position, affecting its electronic properties and reactivity.
Uniqueness: this compound stands out due to the presence of both the vinyl and phenoxy groups, which confer unique chemical reactivity and versatility. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
3-(4-ethenylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-11-5-7-12(8-6-11)15-13-4-3-9-14-10-13/h2-10H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKHKZYZHEFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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